2-(Furan-2-ylmethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
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Overview
Description
2-Furanylmethyl beta-D-glucopyranoside is a natural compound belonging to the class of glycosides. It is commonly found in various plants, including the roots of Glycyrrhiza glabra, the leaves of Stevia rebaudiana, and the fruits of Morus alba. The compound has the molecular formula C11H16O7 and a molecular weight of 260.24 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furanylmethyl beta-D-glucopyranoside typically involves the glycosylation of furanylmethyl alcohol with glucose. One common method is the enzymatic synthesis using β-glucosidase in organic solvents and ionic liquids. For example, the N189F dalcochinase mutant can catalyze the reaction in a mixture of glucose and furanylmethyl alcohol under mild conditions .
Industrial Production Methods
Industrial production of 2-Furanylmethyl beta-D-glucopyranoside often employs enzymatic methods due to their regio- and stereo-selectivity. The use of non-aqueous reaction systems, such as organic solvents and ionic liquids, enhances the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Furanylmethyl beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The hydroxyl groups on the glucose moiety can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products
Oxidation: Furanones
Reduction: Dihydrofuran derivatives
Substitution: Acylated and alkylated glucopyranosides
Scientific Research Applications
2-Furanylmethyl beta-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of natural sweeteners and flavoring agents
Mechanism of Action
The mechanism of action of 2-Furanylmethyl beta-D-glucopyranoside involves its interaction with various molecular targets. The compound can inhibit enzymes such as α-glucosidase, which plays a role in carbohydrate digestion. This inhibition can lead to reduced blood glucose levels, making it a potential candidate for managing diabetes .
Comparison with Similar Compounds
Similar Compounds
- Methyl beta-D-glucopyranoside
- Octyl beta-D-glucopyranoside
- Decyl beta-D-glucopyranoside
Uniqueness
2-Furanylmethyl beta-D-glucopyranoside is unique due to its natural occurrence in various plants and its potential biological activities. Unlike other glucopyranosides, it possesses a furan ring, which contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
2-(furan-2-ylmethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O7/c12-4-7-8(13)9(14)10(15)11(18-7)17-5-6-2-1-3-16-6/h1-3,7-15H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KALKZMMFTFYDCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)COC2C(C(C(C(O2)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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